molecular formula C4H5F3O B1297884 4,4,4-Trifluorobutan-2-one CAS No. 2366-70-3

4,4,4-Trifluorobutan-2-one

Cat. No. B1297884
CAS RN: 2366-70-3
M. Wt: 126.08 g/mol
InChI Key: BTXXTMOWISPQSJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutan-2-one is a chemical compound with the molecular formula C4H5F3O . It is used as a pharmaceutical intermediate and for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid as a fluorinated synthon .


Synthesis Analysis

The synthesis of 4,4,4-Trifluorobutan-2-one can be achieved by providing a fluorobutene selected from a group consisting of 2,4,4,4-tetrafluoro-1-butene, (E)-1,1,1,3-tetrafluoro-2-butene, (Z)-1,1,1,3-tetrafluoro-2-butene, and a mixture thereof, and reacting the fluorobutene(s) with a protonic acid and water .


Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluorobutan-2-one is represented by the SMILES notation CC(=O)CC(F)(F)F . The molecular weight is 126.078 g/mol .


Physical And Chemical Properties Analysis

4,4,4-Trifluorobutan-2-one is a clear liquid . It has a molecular weight of 126.08 g/mol and a molecular formula of C4H5F3O .

Scientific Research Applications

Pharmaceutical Intermediate

4,4,4-Trifluorobutan-2-one is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical products, contributing to the development of new drugs and treatments.

Synthesis of Fluorinated Synthon

This compound is used for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid as a fluorinated synthon . Fluorinated synthons are important in the field of medicinal chemistry due to their unique properties.

Solvent

4,4,4-Trifluorobutan-2-one can be used as a solvent . Its unique chemical properties make it suitable for dissolving a wide range of substances,

Safety And Hazards

4,4,4-Trifluorobutan-2-one is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .

properties

IUPAC Name

4,4,4-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXXTMOWISPQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337139
Record name 4,4,4-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorobutan-2-one

CAS RN

2366-70-3
Record name 4,4,4-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluorobutan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
T Tominaga, K Nishi, T Kitazume - Journal of fluorine chemistry, 2004 - Elsevier
Synthetic applications of the carbanion generated from 4,4,4-trifluorobutan-2-one - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign …
Number of citations: 0 www.sciencedirect.com
K Kawai, T Ebata, T Kitazume - Journal of fluorine chemistry, 2005 - Elsevier
Synthetic utilities of microreactor for the synthesis of fluorinated materials are described. In particular, synthesis of silylenol ether of 4,4,4-trifluorobutan-2-one and its synthetic …
Number of citations: 0 www.sciencedirect.com
RN Haszeldine, K Leedham - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… of 1 : 1 : 1trifluorobut-2-yne should take place in the direction predicted from the inductive effects of the methyl and the trifluoromethyl and yield only 4 : 4 : 4-trifluorobutan-2-one : …
Number of citations: 0 pubs.rsc.org
R Curci, L D'Accolti, M Fiorentino, A Rosa - Tetrahedron letters, 1995 - Elsevier
Using (+)-3-(trifluoroacetyl)camphor, or R(+)- and S(−)-3-methoxy-3-phenyl-4,4,4-trifluoro-butan-2-one as precursors for chiral dioxiranes generated in situ, the asymmetric epoxidation …
Number of citations: 0 www.sciencedirect.com
P Warrier, A Sathyanarayana, DV Patil, S France… - International journal of …, 2012 - Elsevier
We describe the use of computer-aided molecular design (CAMD) and figure of merit (FOM) analysis to identify new heat transfer fluids for direct immersion cooling of electronic systems…
Number of citations: 0 www.sciencedirect.com
K Sato, Y Takiguchi, Y Yoshizawa, K Iwase… - Chemical and …, 2007 - jstage.jst.go.jp
Chem. Pharm. Bull. 55(11) 1593—1596 (2007) Page 1 Organofluorine compounds have significantly interesting features, which are used in the field of bioactive materials as medicine …
Number of citations: 0 www.jstage.jst.go.jp
Z Mao, F Huang, H Yu, J Chen, Z Yu… - Chemistry–A European …, 2014 - Wiley Online Library
The functionalization of internal olefins has been a challenging task in organic synthesis. Efficient Cu II ‐catalyzed trifluoromethylation of internal olefins, that is, α‐oxoketene …
C Xu, J Liu, W Ming, Y Liu, J Liu… - … –A European Journal, 2013 - Wiley Online Library
These things are sent to tri us: The introduction of CF 3 units into organic molecules is important and requires the development of convenient trifluoromethylating reagents. Here, PhI+ …
X Du, WM Zhang, XG Zhang… - Advanced Synthesis & …, 2022 - Wiley Online Library
A defluorinative heteroarylation of trifluoropropanamides through N‐chelation‐assisted palladium‐catalyzed selective C−F activation has been developed. This reaction is compatible …
Number of citations: 0 onlinelibrary.wiley.com
G Gao, Kuantao, Mao, L Lv, Z Li - Advanced Synthesis & …, 2022 - Wiley Online Library
A metal‐free three‐component coupling of α‐CF 3 carbonyls, azides and amines for the regioselective synthesis of 1,4,5‐trisubstituted 1,2,3‐triazoles in the air is established. Various …
Number of citations: 0 onlinelibrary.wiley.com

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